(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate
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Overview
Description
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorenyl group attached to a piperidine ring, which is further substituted with a hydroxy group and an isopentyl chain. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach is to first prepare the piperidine ring with the desired stereochemistry This can be achieved through asymmetric synthesis or chiral resolution techniques
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluorenyl group can be reduced to form a more saturated hydrocarbon.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the fluorenyl group may produce a more saturated hydrocarbon.
Scientific Research Applications
(9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(9H-fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate: Another fluorenyl-substituted compound with different functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorenyl structure but different pharmacological properties.
Uniqueness
The uniqueness of (9H-fluoren-9-yl)methyl (3S,4R)-4-hydroxy-3-isopentylpiperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential lead compound for drug development.
Properties
Molecular Formula |
C25H31NO3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (3S,4R)-4-hydroxy-3-(3-methylbutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C25H31NO3/c1-17(2)11-12-18-15-26(14-13-24(18)27)25(28)29-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24,27H,11-16H2,1-2H3/t18-,24+/m0/s1 |
InChI Key |
XGBGGWQMIJXALP-MHECFPHRSA-N |
Isomeric SMILES |
CC(C)CC[C@H]1CN(CC[C@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)CCC1CN(CCC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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